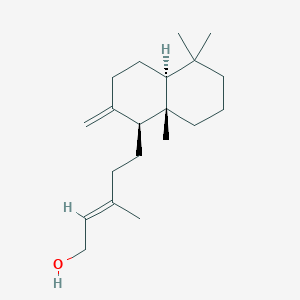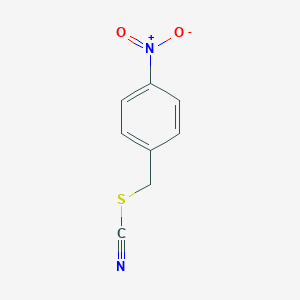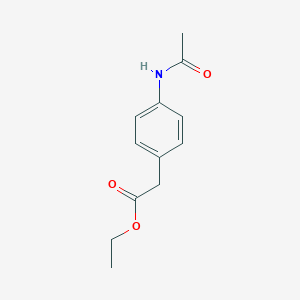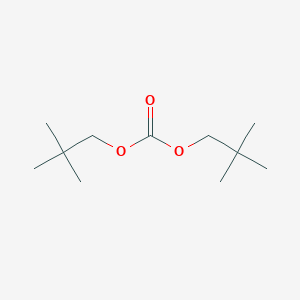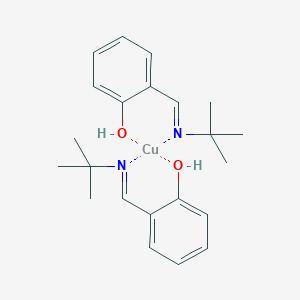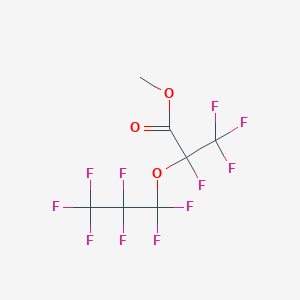
2,3,3,3-Tetrafluoro-2-(perfluoropropoxi)propanoato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the use of perfluorinated intermediates to introduce fluorinated groups into the molecular structure, enhancing the material's properties such as chemical stability and thermal resistance. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes as versatile starting materials can demonstrate the complexity and specificity required in synthesizing highly fluorinated compounds (Haga, Burschka, & Tacke, 2008).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate significantly influences its chemical and physical properties. The presence of fluorine atoms contributes to the compound's high electronegativity and low polarizability, which are critical in determining its reactivity and interactions with other substances.
Chemical Reactions and Properties
Fluorinated compounds exhibit a range of chemical reactions due to the strong electronegative character of fluorine, which affects the electronic structure of the entire molecule. This characteristic can lead to unique reactivities, such as the formation of highly stable C-F bonds that are resistant to hydrolysis and oxidation. For instance, reactions involving perfluoropropene demonstrate the potential for creating carbonyl fluoride and various substituted pyridines, showcasing the chemical versatility of fluorinated compounds (Banks, Haszeldine, & Robinson, 1976).
Aplicaciones Científicas De Investigación
Sustituto del ácido perfluorooctanoico (PFOA)
“2,3,3,3-Tetrafluoro-2-(perfluoropropoxi)propanoato de metilo” fue diseñado para reemplazar el ácido perfluorooctanoico (PFOA), el cual ha sido en gran medida eliminado de la producción en los Estados Unidos debido a su persistencia ambiental, concentraciones detectables en suero humano y de vida silvestre, e informes de toxicidad sistémica .
Efectos inmunomoduladores
Se han realizado estudios para evaluar los efectos inmunomoduladores de este compuesto. En modelos de roedores, la exposición al PFOA suprime las respuestas de anticuerpos dependientes de células T (TDAR) y las respuestas a las vacunas en humanos expuestos. Este compuesto parece ser menos potente para suprimir las TDAR en comparación con el PFOA, pero produce cambios detectables en los parámetros afectados por el PFOA .
Aplicaciones industriales
Este compuesto es extremadamente útil como auxiliar de polimerización y tensioactivo para el procesamiento de innumerables productos de consumo e industriales .
Persistencia ambiental
Una de las razones por las que se diseñó este compuesto para reemplazar el PFOA es debido a su persistencia ambiental. Es extremadamente persistente en el medio ambiente, y algunos bioacumulan en la vida silvestre y los humanos .
Estudio de los efectos tóxicos
Este compuesto se está estudiando por sus efectos tóxicos. Si bien parece ser menos potente para suprimir las TDAR en comparación con el PFOA, produce cambios detectables en los parámetros afectados por el PFOA .
Mecanismo De Acción
Target of Action
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate, also known as Methyl perfluoro(2-methyl-3-oxahexanoate), primarily targets the immune system. In particular, it affects T cell-dependent antibody responses (TDAR) and vaccine responses .
Mode of Action
This compound interacts with its targets by suppressing T cell-dependent antibody responses. This suppression can affect the immune response to vaccines .
Biochemical Pathways
It is known that the compound can cause changes in parameters affected by perfluorooctanoic acid (pfoa), a compound it was designed to replace .
Pharmacokinetics
It has been observed that females have less serum accumulation and higher clearance than males, and males have higher urine concentrations than females at all times and doses .
Result of Action
The compound’s action results in detectable changes in parameters affected by PFOA. For example, relative liver weight at 10 and 100 mg/kg and peroxisome proliferation at 100 mg/kg were increased in both sexes. TDAR was suppressed in females at 100 mg/kg. T lymphocyte numbers were increased in males at 100 mg/kg; B lymphocyte numbers were unchanged in both sexes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound was designed to replace PFOA, which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .
Safety and Hazards
Direcciones Futuras
“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . Further studies are necessary to determine its full immunomodulatory profile and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .
Propiedades
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGYKJXZRFRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880213 | |
| Record name | Methyl perfluoro(2-propoxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13140-34-6 | |
| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl perfluoro(2-propoxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




